1-Bromo-2-phenoxybenzene
Overview
Description
1-Bromo-2-phenoxybenzene is an aromatic ether and an organobromine compound . It is also known as 2-Bromophenyl Phenyl Ether . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular formula of 1-Bromo-2-phenoxybenzene is C12H9BrO . Its molecular weight is 249.10 g/mol . The InChI representation of its structure isInChI=1S/C12H9BrO/c13-11-8-4-5-9-12 (11)14-10-6-2-1-3-7-10/h1-9H
. Physical And Chemical Properties Analysis
1-Bromo-2-phenoxybenzene is a solid at 20°C . . Its melting point ranges from 43.0 to 47.0°C .Scientific Research Applications
Synthesis Applications
- Synthesis of Complex Compounds : 1-Bromo-2-phenoxybenzene serves as a precursor in synthesizing complex compounds. For instance, Zhang-qi Lin (2012) demonstrated its use in preparing [4,4′-(4,4′-Diphenylamino)-dibenzamido]phenoxybenzene, showcasing its role in complex chemical synthesis.
Chemical Dynamics and Interactions
- Study of Solute-Solvent Interactions : In a broader context, the understanding of solute-solvent interactions is enhanced by studying similar compounds. For example, Zheng et al. (2005) utilized two-dimensional infrared vibrational echo spectroscopy to study phenol complexation, indicating the relevance of such compounds in understanding chemical dynamics (Zheng et al., 2005).
Polymer Science
- Polymer Synthesis : In the field of polymer science, Uhrich et al. (1992) discussed the self-condensation of related bromophenol compounds to create polymers, highlighting the importance of such compounds in developing new materials (Uhrich et al., 1992).
Organic Chemistry
- Organic Reaction Studies : The study of organic reactions often involves compounds like 1-Bromo-2-phenoxybenzene. Agou et al. (2015) explored the ring expansion of similar compounds, demonstrating their utility in understanding organic reaction mechanisms (Agou et al., 2015).
Medicinal Chemistry
- Intermediate in Medicinal Agents : Xuan et al. (2010) synthesized 1-Bromo-2,4-dinitrobenzene from bromobenzene, an intermediate in medicinal and pharmaceutical agents, indicating the importance of such compounds in medicinal chemistry (Xuan et al., 2010).
Antifouling Applications
- Antifouling Activity : The antifouling activities of similar bromophenol derivatives were studied by Ortlepp et al. (2008), indicating potential applications in marine biology and environmental sciences (Ortlepp et al., 2008).
Environmental Impact Studies
- Understanding Environmental Impacts : Research by Evans and Dellinger (2003) on the thermal degradation of brominated hydrocarbons, including compounds similar to 1-Bromo-2-phenoxybenzene, provides insights into the environmental impacts of such compounds (Evans & Dellinger, 2003).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFUWRLNIZICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073486 | |
Record name | 1-Bromo-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-phenoxybenzene | |
CAS RN |
7025-06-1, 36563-47-0 | |
Record name | 2-Bromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monobromodiphenyl ether (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036563470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-phenoxy-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V1943Q2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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